molecular formula C7H13ClN2O2 B12330370 5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one; hydrochloride

5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one; hydrochloride

Cat. No.: B12330370
M. Wt: 192.64 g/mol
InChI Key: FABLOKZMNLDWMF-UHFFFAOYSA-N
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Description

5-Methyl-8-oxa-2,5-diaza-spiro[35]nonan-6-one; hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one; hydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one; hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one; hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one; hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one hydrochloride
  • 5-Oxa-2,8-diazaspiro[3.5]nonane

Uniqueness

5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one; hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and therapeutic agents.

Biological Activity

5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one; hydrochloride (CAS No. 2227206-27-9) is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a spirocyclic framework that includes nitrogen and oxygen heteroatoms. Its molecular formula is C7H12ClN2OC_7H_{12}ClN_2O, with a molecular weight of 174.64 g/mol. The compound is typically available in hydrochloride form, enhancing its solubility and stability for biological assays.

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and arresting the cell cycle at specific phases (G0/G1) .
  • Targeting Specific Receptors : The compound has been investigated for its ability to bind to specific receptors involved in cancer metastasis, particularly the CCR5 receptor, which plays a role in tumor growth and migration .
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially mitigating oxidative stress in cellular environments .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Cell Proliferation InhibitionInduces apoptosis in colorectal cancer cells
CCR5 Receptor BindingDecreases CCR5 expression and cellular migration
Antioxidant PropertiesReduces oxidative stress in vitro

Case Studies

  • Colorectal Cancer Research : In a study examining the effects of various ligands on colorectal cancer cell lines, 5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one demonstrated significant cytotoxicity against SW620 cells, with a potency exceeding that of standard treatments like Maraviroc (MVC). The compound effectively reduced cellular migration and induced apoptosis through cell cycle arrest mechanisms .
  • Pharmacological Profiling : Further pharmacological profiling indicated that compounds structurally similar to 5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one could serve as leads for developing new therapeutic agents targeting CCR5-related pathways in cancer treatment .

Properties

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.64 g/mol

IUPAC Name

5-methyl-8-oxa-2,5-diazaspiro[3.5]nonan-6-one;hydrochloride

InChI

InChI=1S/C7H12N2O2.ClH/c1-9-6(10)2-11-5-7(9)3-8-4-7;/h8H,2-5H2,1H3;1H

InChI Key

FABLOKZMNLDWMF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COCC12CNC2.Cl

Origin of Product

United States

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